molecular formula C22H27N5O3 B2888662 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1448072-06-7

3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2888662
CAS No.: 1448072-06-7
M. Wt: 409.49
InChI Key: AFCWFKZJKXUIDB-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

Compounds with structural similarities to the chemical have been synthesized and characterized to understand their molecular and crystal structure. For instance, the synthesis and crystal structure analysis of pyrazole derivatives have provided insights into their potential applications in materials science and drug design. These studies often involve Hirshfeld surface analysis and DFT calculations to evaluate the compounds' stability and reactivity (Kumara et al., 2018).

Antimicrobial and Antifungal Activities

Several pyrazole derivatives have been evaluated for their antimicrobial and antifungal activities. Novel analogs, for example, have demonstrated promising antibacterial activity against specific bacterial strains. This research is crucial for developing new antibiotics and addressing antibiotic resistance issues. The structure-activity relationship (SAR) studies accompanying these evaluations provide insights into optimizing these compounds for enhanced activity (Palkar et al., 2017).

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives have also been explored for their potential anti-inflammatory and analgesic properties. Synthesis and biological evaluation of novel pyrazole compounds have shown significant activity in vivo, suggesting their potential as therapeutic agents for treating inflammation and pain. These studies often include comparisons of ulcerogenic activity and acute toxicity against standard drugs to evaluate the safety profile of the new compounds (El‐Hawash & El-Mallah, 1998).

Anticancer Activity

The evaluation of anticancer activity is another critical area of research for pyrazole derivatives. Compounds have been tested against various cancer cell lines to assess their cytotoxic effects. Research in this area aims to identify new anticancer agents with improved efficacy and lower toxicity. Molecular docking and QSAR studies support these efforts by predicting the interaction of these compounds with biological targets (Du et al., 2015).

Molecular Docking and QSAR Studies

Molecular docking and quantitative structure-activity relationship (QSAR) studies are integral to understanding how pyrazole derivatives interact with biological targets. These computational approaches help predict the binding affinity and activity of compounds, guiding the design of more effective drugs. Such studies are crucial for rational drug design and optimizing compounds for specific therapeutic applications (Shim et al., 2002).

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-26-19-8-6-5-7-15(19)18(25-26)13-23-22(28)20-12-17(24-27(20)2)16-11-14(29-3)9-10-21(16)30-4/h9-12H,5-8,13H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCWFKZJKXUIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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